1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
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Overview
Description
1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Alkylation: The imidazole derivative is then alkylated with 2-bromoethylamine to form the 2-(2-phenyl-1H-imidazol-1-yl)ethylamine.
Piperazine Substitution: The 2-(2-phenyl-1H-imidazol-1-yl)ethylamine is reacted with 1-methylsulfonylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the piperazine ring can modulate receptor activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-phenyl-1H-imidazol-1-yl)ethylamine
- 1-methylsulfonylpiperazine
- N-Methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanaminedihydrochloride
Uniqueness
1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is unique due to its combined structural features of the imidazole and piperazine rings, along with the methylsulfonyl group
Properties
IUPAC Name |
1-methylsulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-23(21,22)20-13-10-18(11-14-20)9-12-19-8-7-17-16(19)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIBEHNHPCUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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